Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Discovery and Origin
Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, natural origin, and characterization of the pterocarpan (B192222), 1,11b-Dihydro-11b-hydroxymaackiain. The information presented herein is curated from seminal scientific literature to support further research and development initiatives.
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its discovery has been documented in phytochemical investigations of medicinal plants, highlighting its potential as a bioactive compound. This guide will detail the initial discovery and subsequent isolations of this compound, providing comprehensive data on its natural sources, experimental protocols for its extraction and purification, and the analytical data that defined its chemical structure.
Discovery and Natural Origin
The first documented isolation of 1,11b-Dihydro-11b-hydroxymaackiain was reported in 2004 by a team of researchers led by Hisashi Matsuda. The compound was identified during a bioassay-guided separation of a methanolic extract from the stems of Erycibe expansa, a plant utilized in traditional Thai medicine. The investigation was prompted by the extract's observed hepatoprotective effects.
Subsequently, in 2015, the compound was also isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family, which is widely distributed in tropical and subtropical regions. This finding expanded the known natural sources of this pterocarpan.
Table 1: Natural Sources and Yield of 1,11b-Dihydro-11b-hydroxymaackiain
| Plant Source | Family | Plant Part(s) Used | Reported Yield (% of dry weight) | Reference |
| Erycibe expansa | Convolvulaceae | Stems | 0.00050% | Matsuda et al., 2004 |
| Derris robusta | Leguminosae | Twigs and Leaves | Not specified | Li et al., 2015 |
Experimental Protocols
The following sections detail the methodologies employed in the key publications that first reported the isolation of 1,11b-Dihydro-11b-hydroxymaackiain.
Isolation from Erycibe expansa
The following protocol is based on the research published by Matsuda et al. in Planta Medica (2004).
Diagram 1: Experimental Workflow for Isolation from Erycibe expansa
Caption: Workflow for the isolation of 1,11b-Dihydro-11b-hydroxymaackiain from Erycibe expansa.
Protocol Details:
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Extraction: The dried stems of Erycibe expansa were subjected to extraction with methanol.
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Partitioning: The resulting methanolic extract was partitioned between ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.
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Chromatographic Separation: The bioactive EtOAc-soluble fraction was subjected to a series of chromatographic separations.
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Silica Gel Column Chromatography: The fraction was first separated using silica gel column chromatography.
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Sephadex LH-20 Column Chromatography: Further purification was achieved using a Sephadex LH-20 column.
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Preparative HPLC: The final purification of 1,11b-Dihydro-11b-hydroxymaackiain was accomplished through preparative High-Performance Liquid Chromatography (HPLC).
Isolation from Derris robusta
The following protocol is derived from the study by Li et al. published in Natural Products and Bioprospecting (2015).
Diagram 2: Experimental Workflow for Isolation from Derris robusta
Caption: Workflow for the isolation of 1,11b-Dihydro-11b-hydroxymaackiain from Derris robusta.
Protocol Details:
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Extraction: Air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature.
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Fractionation: The crude ethanol extract was fractionated by silica gel column chromatography using a petroleum ether-acetone gradient.
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Purification: The fractions containing the target compound underwent further chromatographic purification steps to yield pure 1,11b-Dihydro-11b-hydroxymaackiain.
Structural Characterization Data
The structure of 1,11b-Dihydro-11b-hydroxymaackiain was elucidated using a combination of spectroscopic techniques. The following table summarizes the key analytical data reported in the literature.
Table 2: Spectroscopic Data for 1,11b-Dihydro-11b-hydroxymaackiain
| Spectroscopic Technique | Key Findings and Data |
| Mass Spectrometry (MS) | Molecular formula established as C₁₆H₁₄O₆. |
| ¹H-NMR | Signals characteristic of a pterocarpan skeleton, including aromatic protons and protons of the dihydro- and hydroxy- functionalities. |
| ¹³C-NMR | Carbon signals consistent with the pterocarpan core structure, including carbons of the aromatic rings, the methylenedioxy group, and the hydroxyl-bearing carbon. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups and aromatic rings. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the pterocarpan chromophore. |
Note: Detailed spectral data (chemical shifts, coupling constants, etc.) can be found in the original research articles.
Signaling Pathways and Logical Relationships
The initial discovery of 1,11b-Dihydro-11b-hydroxymaackiain was driven by its biological activity. The following diagram illustrates the logical relationship in the bioassay-guided discovery process.
Diagram 3: Bioassay-Guided Discovery Pathway
Caption: Logical flow of the bioassay-guided discovery of 1,11b-Dihydro-11b-hydroxymaackiain.
Conclusion
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan of significant interest, with its initial discovery rooted in the exploration of traditional medicinal plants for their therapeutic properties. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to further investigate the pharmacological potential of this natural product. The established methods for its isolation from both Erycibe expansa and Derris robusta pave the way for future studies on its synthesis, derivatization, and mechanism of action.
